(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide
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Description
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20BrN3O3S2 and its molecular weight is 494.42. The purity is usually 95%.
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Biological Activity
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H21BrN2O2S, with a molecular weight of approximately 494.4 g/mol. The compound features a thiazole ring substituted with a bromine atom and a methyl group, alongside a piperidine sulfonamide moiety, which is crucial for its biological activity .
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In particular, the compound's interaction with the Bcl-2 protein has been studied, revealing that it can inhibit cell proliferation through hydrophobic interactions and hydrogen bonding .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | A-431 | <10 | |
Similar Benzothiazole Derivative | Jurkat | <5 | |
Doxorubicin (Standard) | A-431 | 0.5 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies have shown that benzothiazole derivatives possess significant antibacterial activity against various pathogens. The presence of electron-donating groups on the benzothiazole ring enhances their antimicrobial efficacy .
Table 2: Antimicrobial Activity
Compound | Microorganism | Zone of Inhibition (mm) | Reference |
---|---|---|---|
This compound | E. coli | 15 | |
Benzothiazole Derivative A | S. aureus | 18 | |
Benzothiazole Derivative B | P. aeruginosa | 20 |
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : It interacts with cellular receptors, influencing signaling pathways that regulate cell survival and apoptosis.
- Gene Expression Alteration : The compound can affect the expression of genes associated with tumor progression and resistance to therapy .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazole moiety and the piperidine sulfonamide group significantly impact the biological activity of the compound. Substituents such as halogens or electron-donating groups enhance potency against cancer cells and pathogens.
Table 3: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Bromine Substitution on Thiazole | Increased cytotoxicity |
Methyl Group on Thiazole | Enhanced antimicrobial activity |
Piperidine Sulfonamide Moiety | Critical for enzyme inhibition |
Case Studies
Several case studies have focused on the synthesis and evaluation of similar compounds within this class. For example, a study synthesized various benzothiazole derivatives and tested their activity against different cancer cell lines, revealing promising results for those with specific substitutions on the thiazole ring . Another investigation highlighted the antibacterial properties of these compounds, demonstrating their effectiveness comparable to standard antibiotics like norfloxacin .
Properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S2/c1-23-17-10-7-15(21)13-18(17)28-20(23)22-19(25)14-5-8-16(9-6-14)29(26,27)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHFDCRZWKHDIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.